Diallyl maleate

Catalog No.
S800578
CAS No.
999-21-3
M.F
C10H12O4
M. Wt
196.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl maleate

CAS Number

999-21-3

Product Name

Diallyl maleate

IUPAC Name

bis(prop-2-enyl) but-2-enedioate

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2

InChI Key

ZPOLOEWJWXZUSP-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C=CC(=O)OCC=C

Synonyms

Maleic acid diallyl ester

Canonical SMILES

C=CCOC(=O)C=CC(=O)OCC=C

Isomeric SMILES

C=CCOC(=O)/C=C\C(=O)OCC=C

The exact mass of the compound Diallyl maleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4799. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diallyl maleate (DAM) is a versatile, highly reactive trifunctional monomer featuring two terminal allyl groups and one internal cis-alkene (maleate) moiety. In industrial procurement, it is primarily sourced as a high-efficiency cross-linking agent, a reactive diluent for alkyd resins, and a critical cure-control inhibitor for platinum-catalyzed hydrosilylation. Unlike standard difunctional monomers, DAM's distinct double bonds offer differential reactivity, allowing it to participate in both step-growth and chain-growth polymerizations. This unique structural profile makes it highly valuable for formulating advanced emulsion polymers, thiol-ene photocurable resins, and silicone elastomers where precise control over network architecture, gelation kinetics, and extended pot life is strictly required [1].

Substituting diallyl maleate with common cross-linkers or its structural isomers fundamentally alters processability and curing kinetics. Replacing DAM with diallyl phthalate (DAP) or ethylene glycol dimethacrylate (EGDMA) reduces overall cross-linking efficiency in vinyl and acrylate suspensions, requiring higher monomer loadings to achieve equivalent network densities[1]. Furthermore, substituting DAM with its trans-isomer, diallyl fumarate (DAF), drastically accelerates reaction rates; DAF homopolymerizes rapidly, whereas DAM requires a thiyl-radical-mediated cis-to-trans isomerization before chain growth occurs [2]. This built-in kinetic delay is exactly what gives DAM its superior utility as a pot-life extender and cure-control additive in both thiol-ene systems and platinum-catalyzed silicones. Finally, using diethyl maleate (DEM) eliminates the terminal allyl groups, completely preventing the formation of cross-linked networks [2].

Superior Cross-Linking Efficiency vs. Diallyl Phthalate

In suspension and emulsion copolymerizations, the choice of divinyl or trivinyl cross-linker dictates the final gel fraction and mechanical properties. Comparative studies demonstrate that the cross-linking efficiency of diallyl maleate (DAM) is significantly higher than that of diallyl phthalate (DAP) and ethylene glycol dimethacrylate (EGDMA) [1]. The presence of three reactive sites (two allyl, one maleate) allows DAM to form denser polymer networks at equivalent molar loadings compared to standard difunctional aromatic or methacrylic cross-linkers.

Evidence DimensionCross-linking efficiency and gel fraction
Target Compound DataDiallyl maleate (Higher cross-linking efficiency and gel content at equivalent loading)
Comparator Or BaselineDiallyl phthalate (DAP) and EGDMA (Lower efficiency, requiring higher loadings to achieve equivalent network density)
Quantified DifferenceDAM yields a higher gel fraction and cross-linking density than DAP/EGDMA under identical polymerization conditions.
ConditionsSuspension/emulsion copolymerization of vinyl chloride or acrylates.

Procurement teams can reduce the total volume of cross-linker required in latex and resin formulations by specifying DAM over DAP.

Kinetic Delay and Controlled Gelation in Thiol-Ene Photopolymerization

In thiol-ene photopolymerization, the stereochemistry of the internal double bond critically impacts the curing rate. Diallyl maleate (DAM) exhibits significantly slower homopolymerization kinetics compared to its trans-isomer, diallyl fumarate (DAF) [1]. This is because DAM undergoes an isomerization-polymerization mechanism where reversible thiyl radical addition mediates the conversion of the cis-maleate to the active trans-fumarate before chain-growth can proceed [1]. This cis-trans equilibrium effectively retards the polymerization rate, allowing for delayed gelation.

Evidence DimensionPolymerization rate and gelation timing
Target Compound DataDiallyl maleate (Slower, controlled polymerization rate due to required cis-trans isomerization)
Comparator Or BaselineDiallyl fumarate (Rapid homopolymerization with fast gelation)
Quantified DifferenceDAM dramatically slows the gelation rate on short timescales compared to DAF, shifting the network formation mechanism.
ConditionsThiol-ene photopolymerization using small-molecule thiols and UV photoinitiators.

Formulators of 3D printing (DLP) resins must select DAM over DAF when extended working times, delayed gelation, and lower shrinkage stress are critical to the manufacturing workflow.

Extended Bath Life in Platinum-Catalyzed Hydrosilylation

In the formulation of heat-curable organosilicon compositions, unsaturated diesters are used to inhibit platinum group metal catalysts at room temperature. Diallyl maleate (DAM) acts as a highly effective cure-control additive that delays room-temperature curing significantly longer than diallyl fumarate (DAF)[1]. While DAF provides a faster initial cure upon heating, DAM is explicitly utilized when the primary manufacturing requirement is maximizing the bath life (pot life) of the uninhibited polymer mixture prior to thermal activation [1].

Evidence DimensionRoom-temperature bath life (pot life)
Target Compound DataDiallyl maleate (Significantly extended bath life, delaying room temperature cure)
Comparator Or BaselineDiallyl fumarate (Faster initial cure, shorter bath life)
Quantified DifferenceDAM provides a longer delay before the composition reaches 2X viscosity at room temperature compared to DAF.
ConditionsPlatinum-catalyzed hydrosilylation of organopolysiloxanes at 25°C.

For industrial potting and encapsulation processes, specifying DAM ensures the silicone mixture remains workable for extended periods without premature cross-linking.

Seeded Semi-Continuous Emulsion Copolymerization for Coatings

DAM is the optimal cross-linker for synthesizing butyl acrylate latexes where high branching and cross-linking density are required. Its trifunctional nature allows it to outperform diallyl phthalate, making it ideal for high-performance architectural coatings and pressure-sensitive adhesives that demand superior mechanical strength and water resistance [1].

High-Resolution Thiol-Ene 3D Printing Resins

Because DAM requires a thiyl-mediated cis-trans isomerization before rapid chain-growth can occur, it is the preferred monomer for thiol-ene additive manufacturing (such as DLP printing). This kinetic delay prevents premature gelation in the resin vat, reduces shrinkage stress, and allows for dose-dependent patterning of thermomechanical properties [2].

Cure-Control in Platinum-Catalyzed Silicone Potting Compounds

In industrial encapsulation and potting workflows where long working times are essential, DAM is utilized as a platinum catalyst inhibitor. By delaying the room-temperature hydrosilylation reaction more effectively than fumarate alternatives, DAM ensures that complex molds can be filled without the silicone prematurely doubling in viscosity [3].

Physical Description

Liquid

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

196.07355886 g/mol

Monoisotopic Mass

196.07355886 g/mol

Heavy Atom Count

14

UNII

227660Q54M

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (89.02%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (73.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

999-21-3

Wikipedia

Diallyl maleate
Bis(prop-2-enyl) but-2-enedioate

General Manufacturing Information

2-Butenedioic acid (2Z)-, 1,4-di-2-propen-1-yl ester: ACTIVE

Dates

Last modified: 08-15-2023

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